
trans-2-Hexenyl lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Hexenyl lactate: is an organic compound with the molecular formula C8H14O2. It is a colorless to pale yellow liquid with a characteristic green, fruity odor. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-2-Hexenyl lactate can be synthesized through the esterification of trans-2-hexenol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Hexenyl lactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the lactate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products Formed:
Oxidation: Formation of trans-2-hexenal or trans-2-hexenoic acid.
Reduction: Formation of trans-2-hexenol.
Substitution: Formation of various substituted lactates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Hexenyl lactate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with specific functional groups.
Biology: It is used in studies related to plant biology, where it serves as a volatile organic compound that can influence plant-insect interactions and plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.
Industry: In the flavor and fragrance industry, this compound is used to impart a fresh, green, and fruity aroma to various products, including perfumes, cosmetics, and food items.
Mecanismo De Acción
The mechanism of action of trans-2-Hexenyl lactate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes or receptors involved in plant defense pathways, influencing gene expression and metabolic processes.
Comparación Con Compuestos Similares
trans-2-Hexenyl acetate: Similar in structure but with an acetate group instead of a lactate group.
cis-3-Hexenyl lactate: Similar in structure but with a different geometric configuration.
trans-2-Hexenyl propionate: Similar in structure but with a propionate group instead of a lactate group.
Uniqueness: trans-2-Hexenyl lactate is unique due to its specific combination of a trans-2-hexenyl group and a lactate group, which imparts distinct chemical and sensory properties. Its green, fruity aroma makes it particularly valuable in the flavor and fragrance industry.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
hex-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3 |
Clave InChI |
CLRYHPFNHRAPPN-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


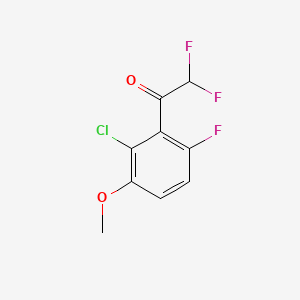
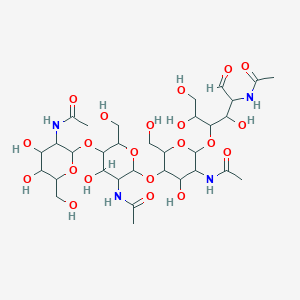
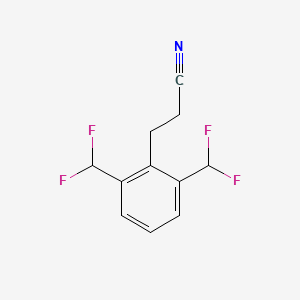

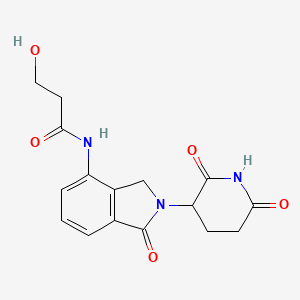
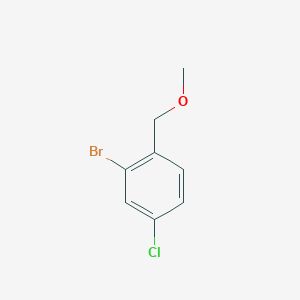
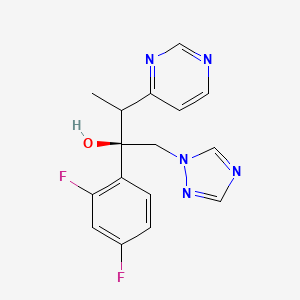
![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
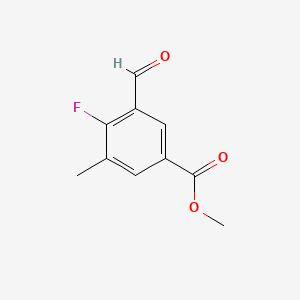

![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)


